molecular formula C15H12IN3O3S B4549934 2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide

2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4549934
M. Wt: 441.2 g/mol
InChI Key: QRDBGPGTABEOMV-UHFFFAOYSA-N
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Description

2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H12IN3O3S . This compound is characterized by the presence of an iodine atom, a nitro group, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Iodination: The introduction of the iodine atom into the benzamide structure is achieved through electrophilic iodination. This step requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions.

    Nitration: The nitro group is introduced into the aromatic ring via nitration. This reaction involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents.

    Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea or a similar thiocarbamide compound. This step typically requires the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amino derivatives

    Substitution: Formation of hydroxyl or amino-substituted benzamides

Mechanism of Action

The mechanism of action of 2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s iodine and nitro groups play crucial roles in its binding affinity and reactivity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide
  • 2-iodo-N-(2-methyl-4-nitrophenyl)benzamide
  • 2-iodo-N-(2-methyl-3-nitrophenyl)benzamide

Uniqueness

2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O3S/c1-9-6-7-10(19(21)22)8-13(9)17-15(23)18-14(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDBGPGTABEOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.